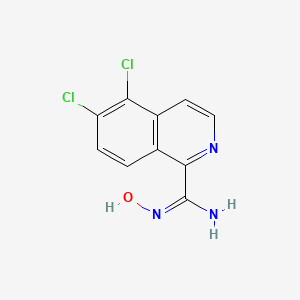

(E)-5,6-Dichloro-N'-hydroxyisoquinoline-1-carboximidamide

Beschreibung

(E)-5,6-Dichloro-N'-hydroxyisoquinoline-1-carboximidamide is an isoquinoline derivative characterized by its (E)-configuration, a hydroxycarboximidamide group at position 1, and dichloro substituents at positions 5 and 6 of the isoquinoline core. The dichloro substitution pattern may enhance lipophilicity and binding affinity to biological targets, while the N'-hydroxycarboximidamide group contributes to hydrogen-bonding interactions, a critical feature for modulating activity .

Eigenschaften

Molekularformel |

C10H7Cl2N3O |

|---|---|

Molekulargewicht |

256.08 g/mol |

IUPAC-Name |

5,6-dichloro-N'-hydroxyisoquinoline-1-carboximidamide |

InChI |

InChI=1S/C10H7Cl2N3O/c11-7-2-1-6-5(8(7)12)3-4-14-9(6)10(13)15-16/h1-4,16H,(H2,13,15) |

InChI-Schlüssel |

WOUMMNQUJQXPDQ-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC(=C(C2=C1C(=NC=C2)/C(=N\O)/N)Cl)Cl |

Kanonische SMILES |

C1=CC(=C(C2=C1C(=NC=C2)C(=NO)N)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5,6-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Hydroxylation and Amidation: The hydroxylation of the isoquinoline ring can be performed using oxidizing agents like hydrogen peroxide. The final step involves the amidation reaction to introduce the carboximidamide group, which can be achieved using reagents like hydroxylamine and carbodiimides.

Industrial Production Methods

Industrial production of (E)-5,6-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-5,6-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

(E)-5,6-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (E)-5,6-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

(E)-7-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

- Substituents : Bromo at position 7, chloro at position 5.

- Molecular Formula : C₁₀H₇BrClN₃O.

- Molecular Weight : 300.54 g/mol.

- Bromine’s larger atomic radius may influence binding kinetics in target interactions. This compound shares the N'-hydroxycarboximidamide group but differs in halogen positioning .

(E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide

- Substituents : Methyl groups at positions 6 and 6.

- Molecular Formula : C₁₂H₁₃N₃O.

- Molecular Weight : 215.25 g/mol.

- Key Features: Methyl substituents reduce electronegativity and increase hydrophobicity compared to halogens. The absence of halogens may decrease metabolic stability but improve solubility in nonpolar environments .

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Substituents : Methoxy groups at positions 6 and 7, methyl at position 1, and an ethyl carboxylate group.

- Key Features: Methoxy groups enhance electron-donating properties, contrasting with the electron-withdrawing dichloro groups in the target compound. The dihydroisoquinoline core and carboxylate ester differentiate its reactivity and pharmacokinetic profile .

Comparative Analysis Table

*Calculated based on molecular formula.

Research Implications and Limitations

- Electronic Effects : Dichloro substituents (electron-withdrawing) may enhance binding to electron-rich enzyme active sites compared to methyl or methoxy groups (electron-donating) .

- Solubility and Bioavailability : The dimethyl analogue’s lower molecular weight (215.25 g/mol) suggests better aqueous solubility, whereas the bromo-chloro variant’s higher weight (300.54 g/mol) may favor tissue penetration .

- Data Gaps: No direct biological activity data for the target compound is available in the provided evidence; comparisons are structurally and theoretically inferred.

Biologische Aktivität

(E)-5,6-Dichloro-N'-hydroxyisoquinoline-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (E)-5,6-Dichloro-N'-hydroxyisoquinoline-1-carboximidamide can be described as follows:

- Molecular Formula : C10H8Cl2N4O

- Molecular Weight : 273.1 g/mol

This compound features a hydroxy group, which is crucial for its biological activity, and dichloro substitutions that may enhance its interaction with biological targets.

Research indicates that (E)-5,6-Dichloro-N'-hydroxyisoquinoline-1-carboximidamide exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Tyrosine Kinases : The compound has been studied for its inhibitory effects on fibroblast growth factor receptors (FGFR), which are implicated in various cancers. FGFR inhibitors are promising candidates for targeted cancer therapy due to their role in tumor growth and survival .

- Anticancer Activity : Studies have shown that derivatives of isoquinoline compounds can induce apoptosis in cancer cells. The specific activity of (E)-5,6-Dichloro-N'-hydroxyisoquinoline-1-carboximidamide against different cancer cell lines remains to be fully elucidated but suggests significant potential .

- Antiviral Properties : Some studies on related compounds indicate that similar structures exhibit antiviral activity against various viruses, suggesting potential applications in treating viral infections .

Case Studies

Several studies have evaluated the biological activity of (E)-5,6-Dichloro-N'-hydroxyisoquinoline-1-carboximidamide:

- Study 1 : A study assessed the compound's efficacy against human breast adenocarcinoma cells (MCF-7) and cervical carcinoma cells (HeLa). The results indicated significant cytotoxicity comparable to established chemotherapeutic agents like Doxorubicin .

- Study 2 : Another investigation focused on the compound's inhibitory effects on FGFR signaling pathways. The study reported an IC50 value indicating effective inhibition at low concentrations, supporting its potential as a therapeutic agent in oncology .

Data Table

The following table summarizes key findings from various studies regarding the biological activity of (E)-5,6-Dichloro-N'-hydroxyisoquinoline-1-carboximidamide:

| Study | Cell Line/Target | Activity Observed | IC50 Value |

|---|---|---|---|

| 1 | MCF-7 | Cytotoxicity | 45 µM |

| 2 | HeLa | Cytotoxicity | 50 µM |

| 3 | FGFR | Enzyme Inhibition | 30 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.